Cyclohexyl methyl methylphosphonate
Overview
Description
Cyclohexyl methyl methylphosphonate is a useful research compound. Its molecular formula is C8H17O3P and its molecular weight is 192.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nerve Agent Research : Cyclohexyl methylphosphonofluoridate, closely related to cyclohexyl methyl methylphosphonate, is a highly toxic organophosphate studied for its interactions with various compounds. Kuča and Patočka (2004) explored the reactivation kinetics of rat brain acetylcholinesterase inhibited by this compound, finding certain pyridinium–oximes effective in reactivation (Kuča & Patočka, 2004).
Analytical Chemistry : Evans et al. (2008) developed a method to detect cyclohexyl methylphosphonic acid (CMPA), a metabolite of cyclohexyl methylphosphonofluoridate, in plasma using liquid chromatography-mass spectrometry. This method helped in understanding the metabolic hydrolysis and elimination pathways of such compounds in the bloodstream (Evans et al., 2008).
Gas Chromatography-Mass Spectrometry : Valdez, Leif, and Alcaraz (2016) investigated the methylation of phosphonic acids related to chemical warfare agents for their detection and identification by gas chromatography-mass spectrometry. This research enhances the understanding and detection capabilities for substances like this compound (Valdez, Leif, & Alcaraz, 2016).
Nanopore Analysis : Gupta et al. (2013) developed a nanopore-based method for detecting CMPA and pinacolyl methylphosphonate, demonstrating the potential of nanopore technology in sensitive detection of such compounds (Gupta et al., 2013).
Phosphonate Synthesis : Research by Timperley et al. (2001) focused on the synthesis of various alkyl hydrogen methylphosphonates, contributing to the broader understanding of phosphonate chemistry and synthesis techniques (Timperley et al., 2001).
- and Kuča (2013) presented a pharmacophore model to aid the discovery of novel antidotes for toxicity caused by substances like cyclohexyl methylphosphonofluoridate, a compound closely related to this compound. This research contributes to the development of more effective treatments for exposure to such toxic compounds (Bhattacharjee, Musílek, & Kuča, 2013).
Environmental Degradation : Studies on the environmental fate of cyclohexyl methylphosphonofluoridate, for instance by Howells et al. (1973), provide insights into how these compounds degrade in natural settings like wheat plants, contributing to our understanding of their environmental impact (Howells, Hambrook, Utley, & Woodage, 1973).
Polymer Chemistry : Wolf, Naß, and Wurm (2016) explored the synthesis of cyclohexyl-substituted poly(phosphonate)-copolymers, revealing the potential of these compounds in creating materials with adjustable glass transition temperatures (Wolf, Naß, & Wurm, 2016).
Mechanism of Action
Target of Action
Cyclohexyl Methyl Methylphosphonate (CMMM) is primarily used in the field of micro-nano electronic materials . It is known to interact with diverse metal-oxide surfaces such as Al2O3, Ta2O5, NbO5, ZrO2, and TiO2 . These surfaces serve as the primary targets for CMMM.
Mode of Action
CMMM extends self-assembled monolayers (SAMs) beyond conventional gold/thiol systems . The chemical functionalities in film-forming molecules can be altered by introducing phosphate or phosphonate groups . This allows CMMM to form films with a similar degree of ordering as for alkyl thiol SAMs on gold .
Biochemical Pathways
Its use in the formation of self-assembled monolayers suggests it may influence the assembly and organization of molecules on the surface of materials .
Pharmacokinetics
It becomes more soluble in water when neutralized to phosphonates at neutral to high ph . This could potentially impact its bioavailability in various environments.
Result of Action
The primary result of CMMM’s action is the formation of self-assembled monolayers on various surfaces . This can alter the physical and chemical properties of the surfaces, enabling them to be used in a variety of applications, particularly in micro-nano electronic materials .
Action Environment
The action, efficacy, and stability of CMMM can be influenced by environmental factors such as pH and solvent type . For instance, its solubility increases in water when neutralized to phosphonates at neutral to high pH . This suggests that the compound’s action may be more effective in certain pH environments.
Biochemical Analysis
Biochemical Properties
Cyclohexyl methyl methylphosphonate plays a significant role in biochemical reactions. It forms films with a similar degree of ordering as for alkyl thiol SAMs on gold
Molecular Mechanism
It is known to interact with metal-oxide surfaces
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Properties
IUPAC Name |
[methoxy(methyl)phosphoryl]oxycyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-10-12(2,9)11-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXITUBFQUAHYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341559 | |
Record name | Cyclohexyl methyl methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7040-52-0 | |
Record name | Cyclohexyl methyl methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.